molecular formula C16H25NO2 B5633729 1-(3-ethoxy-4-methoxybenzyl)azepane

1-(3-ethoxy-4-methoxybenzyl)azepane

Cat. No. B5633729
M. Wt: 263.37 g/mol
InChI Key: YCJIOTWOCOEECC-UHFFFAOYSA-N
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Description

Azepane derivatives, including those with substituted benzyl groups, are of significant interest in the field of organic chemistry due to their diverse chemical properties and potential applications in pharmaceuticals and materials science. The synthesis and study of such compounds, including those with ethoxy and methoxy substituents on the benzyl group, contribute to our understanding of seven-membered nitrogen-containing heterocycles.

Synthesis Analysis

Synthesis of azepane derivatives often involves strategies such as formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbene, leading to the efficient formation of seven-membered N-heterocycles (Feng et al., 2022). Additionally, the electrosynthesis of polymers from methoxy- and ethoxy-substituted benzene derivatives highlights the adaptability of these groups in synthetic chemistry (Moustafid et al., 1991).

Molecular Structure Analysis

The molecular structure of azepane derivatives can be extensively analyzed through methods like X-ray crystallography, revealing conformational details and interactions critical for understanding their chemical behavior (Shankar et al., 2014). Quantum chemical calculations, using techniques such as Density Functional Theory (DFT), provide insights into electronic structures, helping predict reactivity and properties (Kotan & Yuksek, 2021).

Chemical Reactions and Properties

Azepane derivatives participate in a variety of chemical reactions, including [4+2] and [6+4] cycloaddition reactions, demonstrating their versatility in forming complex cyclic structures (Saito et al., 1986). Their chemical properties, such as reactivity towards different nucleophiles and electrophiles, are essential for designing synthetic pathways and understanding mechanistic aspects of reactions.

Physical Properties Analysis

The physical properties of azepane derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the presence of substituents on the azepane ring or the benzyl group, affecting their behavior in chemical reactions and potential use in material science.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the utility of azepane derivatives in organic synthesis and pharmaceutical applications. Studies on reactions like azide-alkyne cycloaddition highlight the role of azepane structures in facilitating efficient chemical transformations under mild conditions (Tale et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific information, general safety guidelines for handling chemicals should be followed .

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-19-16-12-14(8-9-15(16)18-2)13-17-10-6-4-5-7-11-17/h8-9,12H,3-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJIOTWOCOEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Ethoxy-4-methoxybenzyl)azepane

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